

Hpk1-IN-20: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: *Hpk1-IN-20*

Cat. No.: *B12419139*

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These application notes provide a comprehensive overview and detailed experimental protocols for the use of **Hpk1-IN-20**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cancer research. HPK1 is a critical negative regulator of T-cell activation, and its inhibition presents a promising strategy for enhancing anti-tumor immunity.^[1]^[2]^[3]

Introduction to Hpk1-IN-20

Hpk1-IN-20 (also known as Compound 106) is a small molecule inhibitor of HPK1.^[1] As a member of the MAP4K family of serine/threonine kinases, HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.^[3]^[4] By suppressing T-cell receptor (TCR) signaling, HPK1 attenuates T-cell activation, proliferation, and cytokine production.^[2]^[5] In the tumor microenvironment, this negative regulation can impede the immune system's ability to recognize and eliminate cancer cells.^[2]

Hpk1-IN-20 offers a valuable tool to investigate the therapeutic potential of targeting the HPK1 signaling pathway. Pharmacological inhibition of HPK1 is expected to enhance T-cell-mediated anti-tumor responses, potentially in combination with other immunotherapies such as checkpoint inhibitors.^[1]

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[4] This phosphorylation leads to the attenuation of downstream signaling cascades that are essential for T-cell activation. **Hpk1-IN-20**, as an ATP-competitive inhibitor, binds to the kinase domain of HPK1, preventing the phosphorylation of its substrates. This blockade of HPK1 activity removes the negative regulatory signal, resulting in enhanced and sustained T-cell activation, increased cytokine secretion, and improved anti-tumor immunity.[2][5]

Data Presentation

Disclaimer: Specific quantitative data for **Hpk1-IN-20** is not publicly available. The following data is representative of a potent and selective HPK1 inhibitor and is provided for illustrative purposes.

Table 1: In Vitro Kinase Inhibitory Activity of a Representative HPK1 Inhibitor

Kinase Target	IC50 (nM)	Selectivity vs. HPK1
HPK1	0.5	1x
MAP4K2 (GCK)	250	500x
MAP4K3 (GLK)	300	600x
MAP4K4 (HGK)	>1000	>2000x
MAP4K5 (KHS)	750	1500x
LCK	50	100x
ZAP70	>1000	>2000x

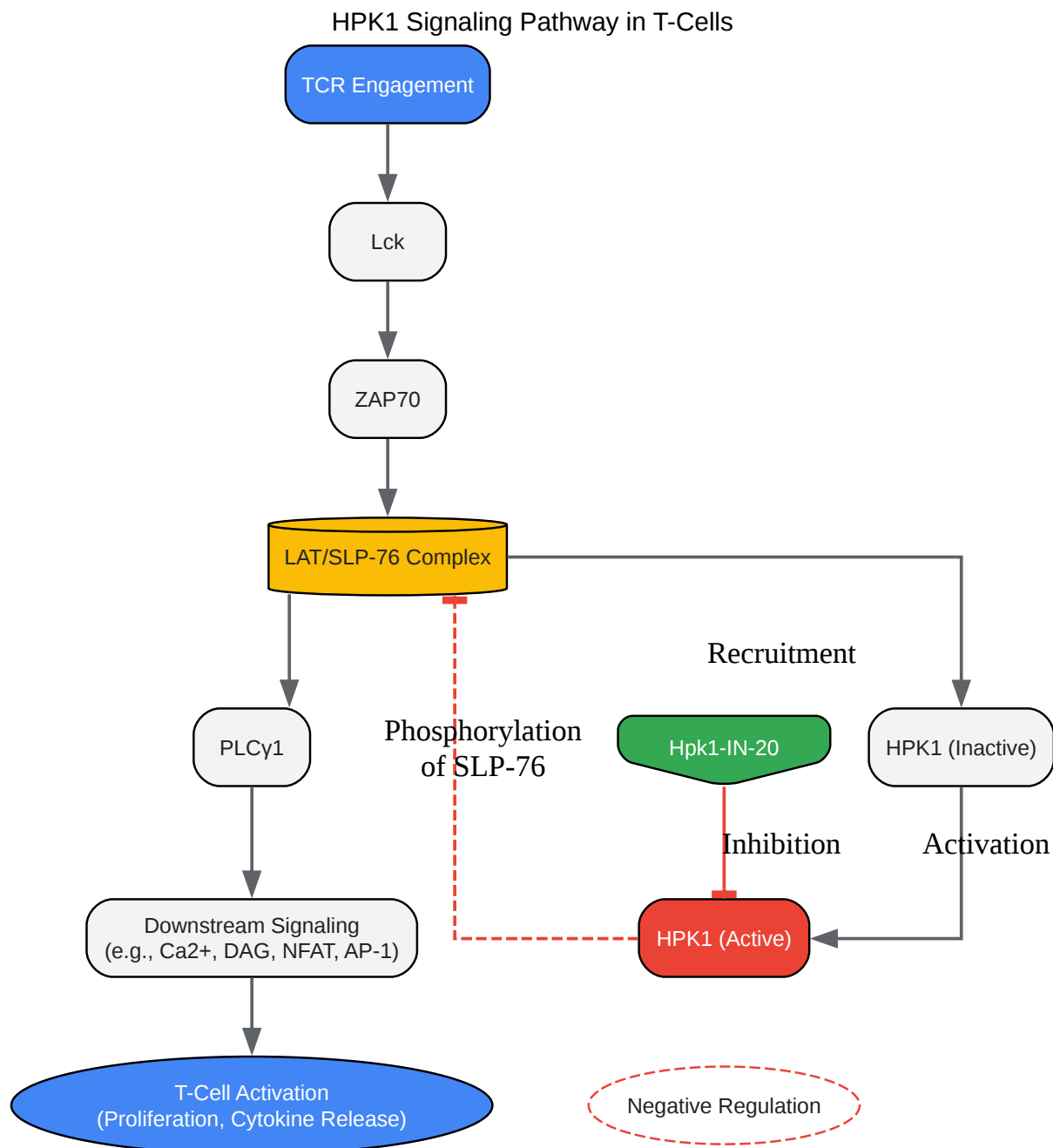
Table 2: Cellular Activity of a Representative HPK1 Inhibitor

Assay	Cell Type	Readout	EC50 (nM)
pSLP-76 (Ser376) Inhibition	Human PBMCs	Phospho-SLP-76 levels	15
IL-2 Secretion	Human CD3+ T-cells	IL-2 concentration	10
T-cell Proliferation	Human CD3+ T-cells	CFSE dilution	25
IFN-γ Production	Human CD8+ T-cells	IFN-γ concentration	20

Table 3: In Vivo Anti-Tumor Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Mouse Model (e.g., MC38)

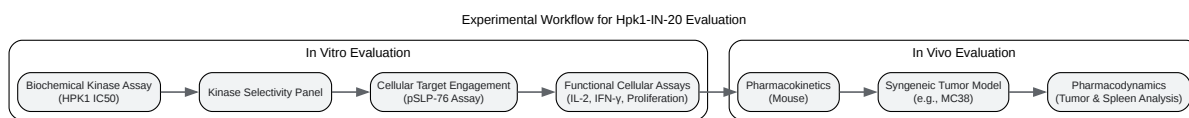
Treatment Group	Dose & Schedule	Tumor Growth Inhibition (%)
Vehicle	N/A	0
Hpk1-IN-20 (representative)	30 mg/kg, oral, QD	45
Anti-PD-1 Antibody	10 mg/kg, intraperitoneal, BIW	30
Hpk1-IN-20 + Anti-PD-1	Combination of above	85

Mandatory Visualizations



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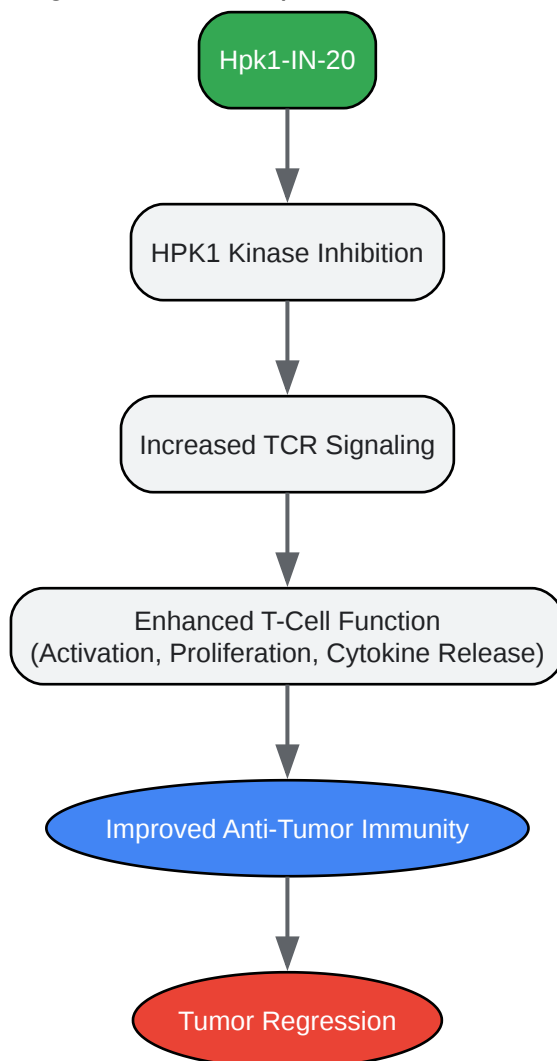
Caption: HPK1 Signaling Pathway in T-Cells.



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Caption: Experimental Workflow for **Hpk1-IN-20** Evaluation.

Logical Relationship of HPK1 Inhibition



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Caption: Logical Relationship of HPK1 Inhibition.

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Hpk1-IN-20** against recombinant human HPK1.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **Hpk1-IN-20** stock solution (e.g., 10 mM in DMSO)
- [γ -³³P]ATP
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of **Hpk1-IN-20** in kinase buffer. The final concentration should range from 0.01 nM to 10 μ M.
- In a 96-well plate, add 10 μ L of the diluted **Hpk1-IN-20** or DMSO (vehicle control).
- Add 20 μ L of a solution containing the HPK1 enzyme and MBP substrate in kinase buffer.
- Pre-incubate for 15 minutes at room temperature.

- Initiate the kinase reaction by adding 20 μ L of a solution containing ATP and [γ -33P]ATP in kinase buffer.
- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ -33P]ATP.
- Dry the plate and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of **Hpk1-IN-20** relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular T-Cell Activation Assay (IL-2 Secretion)

Objective: To assess the effect of **Hpk1-IN-20** on T-cell activation by measuring Interleukin-2 (IL-2) secretion from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs isolated from healthy donors
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Anti-CD3 antibody (plate-bound or soluble)
- Anti-CD28 antibody (soluble)
- **Hpk1-IN-20** stock solution (10 mM in DMSO)
- Human IL-2 ELISA kit

Procedure:

- Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.
- Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium.
- Prepare serial dilutions of **Hpk1-IN-20** in complete medium.
- Add 50 µL of the diluted **Hpk1-IN-20** or DMSO (vehicle control) to the wells of the anti-CD3 coated plate.
- Add 100 µL of the PBMC suspension (e.g., at 1×10^6 cells/mL) to each well.
- Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Determine the EC₅₀ value for IL-2 secretion enhancement.

Protocol 3: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of **Hpk1-IN-20**, alone and in combination with an anti-PD-1 antibody, in a syngeneic mouse tumor model.

Materials:

- 6-8 week old female C57BL/6 mice
- MC38 colon adenocarcinoma cells
- **Hpk1-IN-20** formulated for oral gavage

- Anti-mouse PD-1 antibody
- Vehicle control for **Hpk1-IN-20**
- Isotype control antibody for anti-PD-1
- Calipers for tumor measurement

Procedure:

- Inject 1×10^6 MC38 cells subcutaneously into the flank of each mouse.
- Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
- Treatment groups:
 - Group 1: Vehicle control
 - Group 2: **Hpk1-IN-20** (e.g., 30 mg/kg, oral gavage, once daily)
 - Group 3: Isotype control antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
 - Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
 - Group 5: **Hpk1-IN-20** + Anti-PD-1 antibody (combination of the respective doses and schedules)
- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor mouse body weight and general health throughout the study.
- Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

- Calculate tumor growth inhibition for each treatment group compared to the vehicle control group.

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